![molecular formula C26H37N3O B4817820 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4817820.png)
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol
Overview
Description
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol exerts its biological effects through its interaction with various molecular targets. It has been shown to bind to G protein-coupled receptors and modulate their activity. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation. 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol. One direction is the development of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another direction is the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol's interaction with other molecular targets and its potential applications in other fields such as material science and environmental science.
Conclusion:
In conclusion, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol and its applications in different fields.
Scientific Research Applications
4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In biology, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been used as a ligand for the study of G protein-coupled receptors. In chemistry, 4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-di-tert-butylphenol has been used as a chelating agent for the determination of metal ions.
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]-2,6-ditert-butylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O/c1-25(2,3)22-16-21(17-23(24(22)30)26(4,5)6)18-27-29-14-12-28(13-15-29)19-20-10-8-7-9-11-20/h7-11,16-18,30H,12-15,19H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOOPISOHRCVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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